ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of coumarin, a type of benzopyran-2-one . It is a complex organic compound that has potential applications in various fields due to its unique properties .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, it can be synthesized through the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The synthesized compounds are then characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H NMR and 13C NMR), X-ray diffraction (XRD), and field emission scanning electron microscopy (FE-SEM) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule . Additionally, X-ray diffraction can provide information about the crystal structure of the compound .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used to bond coumarin derivatives . The type of solvent used can have a strong effect on the quantum yield of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, UV-Vis-NIR reflectance spectra can be used to demonstrate the optical properties of the compound . The compound is also known to be transparent in the NIR region .Scientific Research Applications
Synthesis and Chemical Reactivity
- Decyclization and Derivatization : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines, including piperazine, leading to N,N′-disubstituted piperazine derivatives. This reaction showcases the versatility of ethyl and piperazine compounds in creating structurally diverse molecules (Vasileva et al., 2018).
- Microwave-assisted Synthesis : A study described the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, including 1,3-oxazol(idin)e and 5-thioxo-1,2,4-triazole, leading to compounds with potential antimicrobial, anti-lipase, and anti-urease activities (Başoğlu et al., 2013).
Biological Evaluation
- Antimicrobial and Plant Growth Activities : Aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines were synthesized and evaluated for their potential as herbicides and plant growth regulators. These compounds, featuring a piperazine ring, showed significant herbicidal activity and cytokinin-like effects, highlighting their potential in agricultural applications (Stoilkova et al., 2014).
Structural and Mechanistic Insights
- Crystal Structure Analysis : The crystal structure of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-4-ium-1-yl)-1,8-naphthyridine-3-carboxylate trihydrate was determined, revealing insights into the molecular conformation, hydrogen bonding, and crystal packing of similar compounds. Such structural analyses are crucial for understanding the physicochemical properties and designing novel derivatives with enhanced activities (Parvez et al., 2004).
Photochemical and Photophysical Properties
- Excited State Intramolecular Charge Transfer : A study on norfloxacin and its derivatives, including piperazine-containing compounds, investigated their photophysical properties. The research highlighted the role of intramolecular charge transfer in the excited state, influencing the fluorescence and photostability of these molecules. Understanding such properties is essential for developing fluorescent probes and photoactive materials (Cuquerella et al., 2006).
Future Directions
Mechanism of Action
Coumarins
are a type of chemical compound found in many plants. They have been studied for their potential medicinal properties, including anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
properties
IUPAC Name |
ethyl 4-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-3-25-19(24)21-8-6-20(7-9-21)17(22)11-14-12-18(23)26-16-10-13(2)4-5-15(14)16/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLYXSHLVMQQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.